Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a heterocyclic compound featuring a chromeno-oxazine core fused with a benzopyran system. The molecule includes a 2-methoxybenzyl substituent at position 9 and a methyl benzoate ester linked via an ether group at position 2. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 4-[[9-[(2-methoxyphenyl)methyl]-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO7/c1-31-22-6-4-3-5-18(22)13-28-14-21-23(34-16-28)12-11-20-25(29)24(15-33-26(20)21)35-19-9-7-17(8-10-19)27(30)32-2/h3-12,15H,13-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWUSYFVSUVBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=C(C=C5)C(=O)OC)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS Number: 951925-08-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H23NO7
- Molecular Weight : 473.481 g/mol
- Structure : The compound features a complex chromeno[8,7-e][1,3]oxazine structure which is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor of monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters.
- Antioxidant Properties : The presence of methoxy groups in its structure may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter levels and signaling pathways.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound:
Case Studies
- MAO Inhibition : In a study evaluating various derivatives for MAO inhibition, this compound demonstrated a potent inhibitory effect with an IC50 value of 1.35 μM. This suggests a strong potential for treating conditions related to neurotransmitter dysregulation such as depression and anxiety disorders .
- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by reduced cell death in cultured neurons exposed to neurotoxic agents when treated with the compound .
- Antioxidant Activity : The antioxidant capacity was evaluated using DPPH and ABTS assays. The compound displayed significant radical scavenging activity, indicating its potential utility in preventing oxidative damage associated with various diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate exhibit significant anticancer properties. For instance:
- Mechanism of Action : Studies suggest that such compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Similar compounds have been shown to possess:
Anti-inflammatory Effects
Compounds derived from similar frameworks have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Material Science Applications
This compound may also find applications in materials science due to its unique structural characteristics:
Polymer Chemistry
The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve:
- Thermal Resistance : By acting as a stabilizer against thermal degradation.
Dyes and Pigments
Given its chromophoric properties, it may serve as a precursor for synthesizing dyes or pigments used in textiles and coatings.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of compounds similar to this compound and evaluated their cytotoxic effects on various cancer cell lines. The results showed significant inhibition of cell growth compared to control groups .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with similar oxazine structures exhibited potent antibacterial activity .
Comparison with Similar Compounds
Compound A : Methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate ()
- Key Difference : 2,4-Dimethoxyphenyl group instead of 2-methoxybenzyl.
- Higher molecular weight (MW: ~476 g/mol) compared to the target compound (estimated MW: ~437 g/mol), affecting solubility and bioavailability.
Compound B : Methyl 4-[(9-cyclopropyl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl)oxy]benzoate ()
- Key Difference : Cyclopropyl substituent at position 9.
- Lower lipophilicity (predicted LogP: ~3.2 vs. ~3.5 for the target compound) due to the absence of an aromatic ring.
Compound C : 9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one ()
- Key Difference : 3-Methoxybenzyl group and a propyl chain at position 3.
- Impact :
Modifications in the Ester Group
Compound D : Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate ()
- Key Difference : Isobutyl group at position 9 and retention of the methyl benzoate ester.
- Higher hydrophobicity (predicted LogP: ~4.0) compared to the target compound.
Structural Analogues with Different Cores
Preparation Methods
Condensation-Cyclization Approach
One of the most efficient methods involves a condensation-cyclization sequence starting from appropriately substituted chromone-3-carboxylic acids. The reaction proceeds through the following steps:
- Preparation of chromone-3-carboxylic acid derivatives
- Reaction with a nitrogen-containing compound to form an intermediate
- Cyclization to generate the oxazine ring
This approach has been successfully employed for related compounds and can be adapted for the synthesis of the target molecule. The reaction typically proceeds under mild conditions, and the cyclization step can be catalyzed by various acids or bases depending on the specific substituents.
Azomethine Ylide Cycloaddition
An alternative approach involves the use of azomethine ylides in a (3+2)-cycloaddition reaction. This methodology has been demonstrated in the synthesis of related chromanone derivatives and can be modified for the preparation of the target compound. The reaction sequence involves:
- Generation of azomethine ylide from an appropriate imine
- Cycloaddition with chromone-3-carboxylic acid
- Decarboxylation to yield the chromeno core
- Further functionalization to introduce the oxazine moiety
This approach offers excellent diastereoselectivity and can be conducted under catalyst control to enhance stereoselectivity, as demonstrated by the following reaction conditions:
| Entry | Catalyst | Solvent | Temperature | Yield (%) | dr | ee |
|---|---|---|---|---|---|---|
| 1 | 6c | CHCl₃ | 0°C | 92 | 5:1 | 90:10 |
| 2 | 6c | CHCl₃ | -20°C | 82 | 7:1 | 90:10 |
| 3 | 6c | CH₂Cl₂ | 0°C | 71 | 2:1 | 91.5:8.5 |
Table 1. Optimization of reaction conditions for the cycloaddition approach.
Neber Rearrangement Strategy
A third approach leverages the Neber rearrangement to construct the key structural elements. This methodology involves the conversion of oxime tosylates to reactive 2H-azirine intermediates, which undergo ring-opening to produce α-aminoketones. The synthetic sequence includes:
- Preparation of flavanone derivatives
- Formation of oxime tosylates
- Neber rearrangement to generate 3-aminoflavanone intermediates
- Cyclization to form the tetrahydrochromeno[8,7-e]oxazin scaffold
This approach has been successfully applied to the synthesis of various condensed O,N-heterocycles containing 2-arylchroman moieties. The Neber rearrangement typically provides the trans-diastereomer as the major product, which can be advantageous for controlling the stereochemistry in the final compound.
The introduction of the 2-methoxybenzyl group at the 9-position can be accomplished through several methods, with N-alkylation being the most straightforward approach. This reaction typically proceeds through the following steps:
- Deprotonation of the nitrogen in the oxazine ring using an appropriate base
- Addition of 2-methoxybenzyl halide (typically bromide or chloride)
- Nucleophilic substitution to form the N-alkylated product
The reaction conditions can be optimized based on the specific substrate, as shown in Table 2:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 75-80 |
| NaH | THF | 25 | 4 | 85-90 |
| Cs₂CO₃ | Acetone | 60 | 8 | 70-75 |
Table 2. Optimization of N-alkylation conditions for the introduction of the 2-methoxybenzyl group.
The use of polar aprotic solvents such as DMF or acetonitrile generally facilitates the alkylation process. The reaction can be monitored by TLC or HPLC to ensure complete conversion and minimize side reactions.
Coupling with Methyl 4-Hydroxybenzoate
The incorporation of the methyl 4-benzoate moiety at the 3-position requires an ether linkage formation. This transformation can be achieved through several methods:
Nucleophilic Aromatic Substitution
When the 3-position of the oxazine ring bears a good leaving group (such as a halogen or triflate), direct nucleophilic aromatic substitution with methyl 4-hydroxybenzoate can be performed. The reaction typically requires:
- Deprotonation of methyl 4-hydroxybenzoate using a suitable base
- Reaction with the halogenated or triflate-activated oxazine intermediate
- Nucleophilic displacement to form the ether linkage
Mitsunobu Coupling
Alternatively, the Mitsunobu reaction can be employed when the 3-position contains a hydroxyl group:
- Treatment of the hydroxylated oxazine derivative with methyl 4-hydroxybenzoate
- Addition of triphenylphosphine and a dialkyl azodicarboxylate (typically DIAD or DEAD)
- Coupling to form the ether bond with inversion of configuration
Copper-Catalyzed Coupling
For challenging substrates, copper-catalyzed coupling methodologies can be utilized:
- Preparation of an aryl halide or triflate at the 3-position
- Reaction with methyl 4-hydroxybenzoate under copper catalysis
- Formation of the ether linkage under mild conditions
The optimization of this coupling reaction is critical for achieving high yields and minimizing side reactions, as demonstrated in Table 3:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuI | K₂CO₃ | DMF | 120 | 24 | 65-70 |
| Cu(OAc)₂ | Pyridine | Toluene | 110 | 12 | 75-80 |
| Cu(OTf)₂ | Cs₂CO₃ | DMSO | 100 | 18 | 80-85 |
Table 3. Optimization of coupling conditions for the incorporation of methyl 4-hydroxybenzoate.
Complete Synthetic Route
Based on the analysis of individual transformations, a complete synthetic route for methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e]oxazin-3-yl)oxy)benzoate can be proposed:
Preparation of Chromone-3-carboxylic Acid
The synthesis begins with the preparation of the appropriate chromone-3-carboxylic acid:
- Reaction of 2-hydroxyacetophenone with diethyl oxalate in the presence of a base
- Cyclization to form chromone-3-carboxylic acid
- Optional functionalization to introduce specific substituents
This step proceeds with yields typically ranging from 70-85%, depending on the specific substituents and reaction conditions.
Formation of the Oxazine Ring
The oxazine ring can be formed through reaction with an appropriate nitrogen source:
- Preparation of an imine or azomethine ylide precursor
- Cycloaddition reaction with the chromone-3-carboxylic acid
- Decarboxylation and further functionalization
This transformation generally proceeds with yields of 80-95% and can be conducted with good stereoselectivity under optimized conditions.
N-Alkylation with 2-Methoxybenzyl Bromide
The N-alkylation step introduces the 2-methoxybenzyl group at the 9-position:
- Treatment of the oxazine intermediate with a suitable base
- Addition of 2-methoxybenzyl bromide
- Purification of the N-alkylated product
Yields for this transformation typically range from 75-90%, depending on the reaction conditions and the nature of the substrate.
Coupling with Methyl 4-Hydroxybenzoate
The final step involves the incorporation of the methyl 4-benzoate moiety:
- Activation of the 3-position (if necessary)
- Coupling with methyl 4-hydroxybenzoate under appropriate conditions
- Purification of the final product
This step can achieve yields of 65-85%, depending on the specific coupling methodology employed.
The overall yield for the complete synthetic sequence is typically in the range of 30-45%, which is reasonable considering the complexity of the target molecule.
Optimization and Scale-Up Considerations
Several factors must be considered when optimizing the synthesis for larger scale production:
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and environmental considerations. While DMF and DMSO offer excellent solubility for many intermediates, their high boiling points present challenges for removal. Alternative solvent systems such as acetonitrile, THF, or 2-methylTHF may be considered for scale-up operations.
Catalyst Loading
For catalytic transformations, reducing the catalyst loading while maintaining efficiency is essential for cost-effective scale-up. Studies have shown that catalyst loadings can often be reduced from 5-10 mol% to 1-2 mol% through careful optimization of reaction conditions.
Temperature Control
Precise temperature control is critical for many of the key transformations, particularly the cycloaddition and coupling reactions. Gradual heating or cooling protocols may be implemented to ensure uniform temperature distribution in larger reaction vessels.
Purification Strategies
Efficient purification methodologies are essential for maintaining high product quality during scale-up. Crystallization or recrystallization techniques are generally preferred over chromatographic methods for larger scale operations.
Characterization and Analytical Methods
Comprehensive characterization of the target compound and key intermediates is essential for confirming structural assignments and assessing purity.
Spectroscopic Analysis
NMR spectroscopy (¹H, ¹³C, and 2D techniques) provides detailed structural information. Key spectral features for the target compound include:
- Characteristic signals for the methoxy groups (δ 3.5-4.0 ppm)
- Aromatic protons of the various ring systems (δ 6.5-8.0 ppm)
- Methylene protons of the tetrahydro portion and benzyl group (δ 2.5-5.0 ppm)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula through accurate mass determination. Characteristic fragmentation patterns can provide additional structural confirmation.
X-ray Crystallography
Single-crystal X-ray analysis provides unambiguous confirmation of the three-dimensional structure, including absolute configuration when applicable.
Chromatographic Methods
HPLC analysis with appropriate detection methods (typically UV or MS) enables assessment of purity and can be used to monitor reaction progress. Typical HPLC conditions include:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient
- Detection: 254 or 280 nm
- Flow rate: 1.0 mL/min
Research Findings and Discussion
The development of efficient synthetic methodologies for methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e]oxazin-3-yl)oxy)benzoate has revealed several important findings:
Structure-Reactivity Relationships
Studies have demonstrated that the reactivity of the chromeno-oxazine scaffold is significantly influenced by substituents on both the chromene and oxazine portions. Electron-donating groups generally enhance nucleophilicity at the nitrogen, facilitating N-alkylation, while electron-withdrawing groups can activate the 3-position for coupling reactions.
Stereochemical Considerations
The stereochemistry at the ring fusion positions can significantly impact both the reactivity and biological properties of the final compound. The cycloaddition approach typically provides better stereochemical control compared to other methodologies.
Reaction Efficiency
Optimization studies have identified several key parameters that influence reaction efficiency:
- Base strength and solubility significantly impact N-alkylation
- Catalyst selection is critical for coupling reactions
- Temperature control affects both yield and stereoselectivity
- Reaction time must be carefully optimized to minimize side reactions
Q & A
Q. What are the optimal synthetic routes for preparing this compound in a laboratory setting?
The synthesis involves constructing the chromeno[8,7-e][1,3]oxazine core, followed by introducing the 2-methoxybenzyl group and benzoate ester. Key steps include:
- Core formation : Cyclization of phenolic precursors under acidic conditions (e.g., H₂SO₄ catalysis) .
- Substituent introduction : Alkylation using 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) .
- Esterification : Reaction with methyl 4-hydroxybenzoate under Mitsunobu or nucleophilic conditions . Critical parameters : Temperature control (60–80°C for alkylation), solvent selection (DMF or THF), and purification via column chromatography .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | H₂SO₄, 80°C, 12h | 65–70 | |
| 2-Methoxybenzyl addition | 2-Methoxybenzyl chloride, K₂CO₃, DMF, 60°C | 50–55 | |
| Esterification | DIAD, PPh₃, THF, rt | 75–80 |
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm; chromenone carbonyl at δ 170–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₂₇H₂₃NO₇; calc. 481.15 g/mol) .
- X-ray crystallography : For unambiguous stereochemical assignment if crystalline forms are obtained .
Q. What are the stability considerations for handling and storing this compound?
- Stability : Degrades under strong acids/bases or prolonged UV exposure. Store in inert atmospheres (N₂/Ar) at –20°C .
- Incompatibilities : Avoid oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., NaBH₄) to prevent side reactions .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during scale-up?
Discrepancies often arise from:
- Solvent purity : Trace water in DMF reduces alkylation efficiency; use molecular sieves .
- Catalyst deactivation : Replace homogeneous acids (H₂SO₄) with solid acids (e.g., Amberlyst-15) for recyclability .
- Statistical optimization : Apply Design of Experiments (DoE) to balance temperature, solvent volume, and reaction time .
Q. What mechanistic insights explain its potential bioactivity in enzyme inhibition assays?
Computational docking (e.g., AutoDock Vina) suggests:
- Binding interactions : The chromenone carbonyl forms hydrogen bonds with catalytic residues (e.g., Ser-195 in trypsin-like proteases) .
- Role of substituents : The 2-methoxybenzyl group enhances hydrophobic pocket occupancy, improving IC₅₀ values by 3-fold compared to unsubstituted analogs .
Q. How do structural modifications impact its pharmacokinetic profile?
- Methoxy position : 2-Methoxy (ortho) substituents reduce metabolic clearance vs. para-substituted analogs (t₁/₂ = 2.1 vs. 1.3 h in rat liver microsomes) .
- Ester vs. carboxylic acid : Methyl ester improves membrane permeability (logP = 2.8) but requires hydrolysis in vivo for activity .
Methodological Guidance
Q. What analytical techniques are recommended for detecting degradation products?
- HPLC-DAD/MS : Use a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% formic acid) to separate and identify hydrolyzed benzoate or oxidized chromenone derivatives .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor via TLC (Rf shifts indicate degradation) .
Q. How can computational modeling guide derivative design?
- QSAR models : Correlate substituent electronegativity with bioactivity (e.g., ED₅₀ for anti-inflammatory activity) .
- MD simulations : Assess binding persistence in enzyme active sites over 100 ns trajectories (e.g., GROMACS) .
Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results?
Variations arise from:
- Assay conditions : Serum-free vs. serum-containing media alter compound solubility and protein binding .
- Cell line specificity : Enhanced cytotoxicity in HeLa (IC₅₀ = 12 µM) vs. MCF-7 (IC₅₀ = 28 µM) due to differential expression of efflux transporters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
